Cyclopentylmagnesium chloride

Catalog No.
S3330016
CAS No.
32916-51-1
M.F
C5H9ClMg
M. Wt
128.88 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopentylmagnesium chloride

CAS Number

32916-51-1

Product Name

Cyclopentylmagnesium chloride

IUPAC Name

magnesium;cyclopentane;chloride

Molecular Formula

C5H9ClMg

Molecular Weight

128.88 g/mol

InChI

InChI=1S/C5H9.ClH.Mg/c1-2-4-5-3-1;;/h1H,2-5H2;1H;/q-1;;+2/p-1

InChI Key

KQIVBIRNYZIHNE-UHFFFAOYSA-M

SMILES

C1CC[CH-]C1.[Mg+2].[Cl-]

Canonical SMILES

C1CC[CH-]C1.[Mg+2].[Cl-]

Cyclopentylmagnesium chloride is an organomagnesium compound classified as a Grignard reagent. Its chemical formula is C5_5H9_9ClMg, and it appears as a colorless to yellowish liquid in its diethyl ether solution. This compound is highly reactive, particularly with water, producing flammable gases and necessitating careful handling under anhydrous conditions. It is primarily utilized in organic synthesis due to its nucleophilic properties, allowing it to participate in various

Organic Synthesis:

  • Carbon-carbon bond formation: Cyclopentylmagnesium chloride readily reacts with various carbonyl compounds (aldehydes, ketones, esters, etc.) to form new carbon-carbon bonds. This reaction, known as the Grignard reaction, is a fundamental tool for constructing complex organic molecules.
  • Alkylation: Cyclopentylmagnesium chloride can act as a nucleophile, attacking electrophilic centers in various molecules to introduce a cyclopentyl group. This allows for the selective modification of organic molecules.

Medicinal Chemistry:

  • Synthesis of pharmaceuticals: Due to its ability to form complex carbon skeletons, cyclopentylmagnesium chloride is employed in the synthesis of various bioactive molecules, including potential drug candidates.

Material Science:

  • Development of functional materials: Cyclopentylmagnesium chloride can be used to create new materials with specific properties, such as polymers, catalysts, and precursors for advanced materials.

  • Nucleophilic Addition: It can act as a nucleophile, attacking electrophiles such as carbonyl compounds. For example, it reacts with aldehydes and ketones to form alcohols.
  • Formation of Carbon-Carbon Bonds: Cyclopentylmagnesium chloride can be used to create new carbon-carbon bonds through reactions with alkyl halides or other electrophiles.
  • Reactions with Thioamides: A notable reaction involves the titanium-mediated reductive alkylation of thioamides, where cyclopentylmagnesium chloride participates effectively, yielding various amines and thioamide derivatives .

Cyclopentylmagnesium chloride is typically synthesized through the reaction of cyclopentyl bromide with magnesium metal in an anhydrous ether solvent:

  • Preparation:
    • Magnesium turnings are added to a solution of cyclopentyl bromide in diethyl ether.
    • The mixture is stirred under reflux conditions until the magnesium dissolves completely, forming cyclopentylmagnesium bromide.
    • The product can be converted to cyclopentylmagnesium chloride by treatment with hydrochloric acid.
  • Alternative Methods:
    • Other methods may involve using different halides or modifying the reaction conditions to optimize yield and purity.

Cyclopentylmagnesium chloride has several applications in organic chemistry:

  • Synthesis of Alcohols: It is commonly used for the preparation of secondary and tertiary alcohols from carbonyl compounds.
  • Formation of Complex Organic Molecules: The compound serves as a building block in the synthesis of pharmaceuticals and agrochemicals.
  • Research Tool: It is utilized in academic research for studying reaction mechanisms and developing new synthetic methodologies.

Interaction studies involving cyclopentylmagnesium chloride focus on its reactivity with various functional groups. For instance:

  • Reactivity with Water: It reacts violently with water, releasing flammable hydrogen gas and forming magnesium hydroxide.
  • Compatibility with Other Reagents: Studies have shown its compatibility with various electrophiles, including carbonyls and halides, making it a versatile reagent in synthetic chemistry .

Cyclopentylmagnesium chloride shares similarities with other organomagnesium compounds but has unique characteristics that distinguish it:

CompoundStructureUnique Features
Cyclohexylmagnesium chlorideC6_6H11_{11}ClMgLarger ring structure; potentially different reactivity patterns.
Ethylmagnesium bromideC2_2H5_5BrMgMore common Grignard reagent; less sterically hindered.
Isobutylmagnesium chlorideC4_4H9_9ClMgBranching leads to different steric effects in reactions.

Cyclopentylmagnesium chloride's five-membered ring structure offers unique steric and electronic properties that can influence its reactivity compared to these other Grignard reagents.

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H261 (88.89%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Dates

Modify: 2023-08-19

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